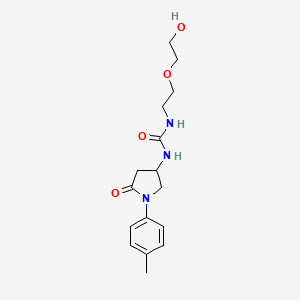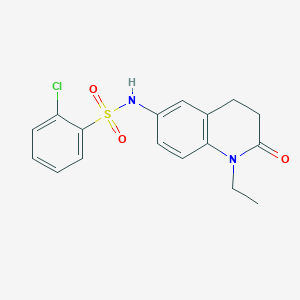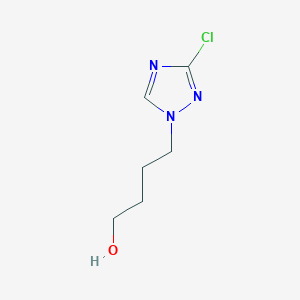
4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a chlorine atom and a butanol side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-chloro-1H-1,2,4-triazole with butanol under specific conditions. One common method includes:
Starting Materials: 3-chloro-1H-1,2,4-triazole and butanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces dihydrotriazole derivatives.
Substitution: Produces various substituted triazole derivatives depending on the nucleophile used
科学研究应用
4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
作用机制
The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .
相似化合物的比较
Similar Compounds
3-chloro-1H-1,2,4-triazole: A precursor in the synthesis of 4-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol.
4-(1H-1,2,4-triazol-1-yl)butan-1-ol: Similar structure but without the chlorine substitution.
Voriconazole: A triazole antifungal medication with a similar triazole ring structure.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a butanol side chain, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4-(3-chloro-1,2,4-triazol-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGLUQMKZCKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
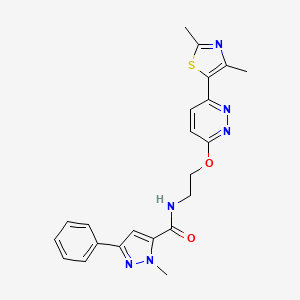
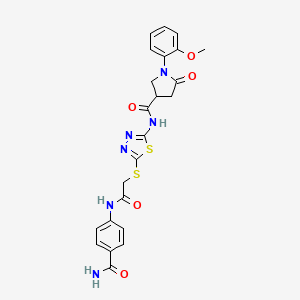
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2988086.png)
![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)
![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)
![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![7-Fluoro-2-methyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988095.png)
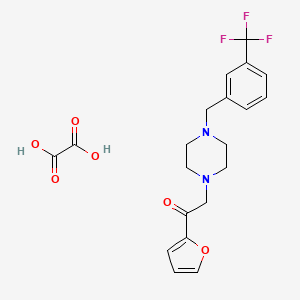
![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)
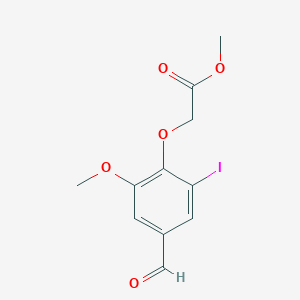
![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)
